molecular formula C9H7BrF2O2 B6290908 Methyl 5-bromo-2,4-difluoro-3-methylbenzoate CAS No. 2432849-13-1

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate

Cat. No. B6290908
CAS RN: 2432849-13-1
M. Wt: 265.05 g/mol
InChI Key: NDFUKWLTPXGCCK-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2,4-difluoro-3-methylbenzoate” is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,4-difluoro-3-methylbenzoate” is a solid compound . It has a molecular weight of 265.05 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are known for their wide range of biological activities. Methyl 5-bromo-2,4-difluoro-3-methylbenzoate can serve as a precursor in the synthesis of various indole scaffolds. These scaffolds are crucial for creating compounds with antiviral, anti-inflammatory, anticancer, and other pharmacological activities .

Antiviral Agent Development

The compound can be used to develop antiviral agents. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses. By incorporating the benzoate into indole-based frameworks, researchers can explore new antiviral drugs .

Anti-inflammatory Applications

Due to the structural similarity with bioactive indole compounds, Methyl 5-bromo-2,4-difluoro-3-methylbenzoate could be utilized in the development of anti-inflammatory medications. The indole nucleus is a common feature in many synthetic drug molecules, which binds with high affinity to multiple receptors .

Anticancer Research

The compound’s potential in anticancer research lies in its ability to be transformed into indole derivatives that possess anticancer activities. This transformation allows for the exploration of new therapeutic possibilities in oncology .

Antioxidant Properties

Researchers can modify Methyl 5-bromo-2,4-difluoro-3-methylbenzoate to produce antioxidants. Indole derivatives are known to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Activities

The benzoate can be a starting material for compounds with antimicrobial and antitubercular properties. The indole core structure is often associated with these biological activities, making it a valuable target for new drug development .

Antidiabetic and Antimalarial Research

By synthesizing indole-based derivatives from Methyl 5-bromo-2,4-difluoro-3-methylbenzoate , scientists can investigate their use in treating diabetes and malaria. The diverse biological activities of indole compounds make them suitable candidates for such applications .

Photoactive Material Synthesis

The compound can be used to create photoactive materials. For example, ortho-fluoroazobenzene derivatives exhibit photoactive properties, which are useful in advanced sensors, drug delivery, and data storage. The benzoate’s structure allows for the development of novel photoactive molecules .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl5-bromo-2,3-difluorobenzoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 5-bromo-2,4-difluoro-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUKWLTPXGCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate

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